2,4-dichloro-1,6-naphthyridin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a ketone group at the 5th position of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1,6-naphthyridin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-3-nitropyridine with a suitable nucleophile, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group at the 5th position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the chlorine atoms.
Reduction Reactions: Reduced derivatives with the ketone group converted to an alcohol.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2,4-Dichloro-1,6-naphthyridin-5(6H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-1,6-naphthyridin-5(6H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinoline: Similar structure with a quinoline ring instead of a naphthyridine ring.
2,4-Dichloropyridine: Similar structure with a pyridine ring instead of a naphthyridine ring.
2,4-Dichloro-1,8-naphthyridine: Similar structure with chlorine atoms at different positions.
Uniqueness
2,4-Dichloro-1,6-naphthyridin-5(6H)-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H4Cl2N2O |
---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
2,4-dichloro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-3-6(10)12-5-1-2-11-8(13)7(4)5/h1-3H,(H,11,13) |
InChI Key |
JNAGVZSQGLTIKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1N=C(C=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.